molecular formula C7H10O4 B11720162 (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B11720162
M. Wt: 158.15 g/mol
InChI Key: KUAZFQANFPDGSF-JKRBRZMLSA-N
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Description

(1R,4S)-6-hydroxy-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and hydrolysis steps. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical transformations makes it a useful tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its unique structure and reactivity can be exploited to develop new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound’s bicyclic structure also allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic molecules with hydroxyl and carboxylic acid groups, such as:

  • (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
  • (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Uniqueness

What sets (1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid apart is its specific stereochemistry and the position of the functional groups. This unique arrangement allows for distinct reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4?,5?,6+/m0/s1

InChI Key

KUAZFQANFPDGSF-JKRBRZMLSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H](C1C(=O)O)O2)O

Canonical SMILES

C1C2CC(C(C1C(=O)O)O2)O

Origin of Product

United States

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